2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a quinazolinone derivative featuring a sulfanylacetamide bridge connecting two pharmacophoric units:
- Quinazolinone core: Substituted at position 3 with a 3-(dimethylamino)propyl chain and at position 4 with an oxo group.
- Acetamide side chain: Terminated by a 4-(4-methylphenyl)-1,3-thiazol-2-yl group.
Properties
Molecular Formula |
C25H27N5O2S2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C25H27N5O2S2/c1-17-9-11-18(12-10-17)21-15-33-24(26-21)28-22(31)16-34-25-27-20-8-5-4-7-19(20)23(32)30(25)14-6-13-29(2)3/h4-5,7-12,15H,6,13-14,16H2,1-3H3,(H,26,28,31) |
InChI Key |
JBBSWMJFTCEOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3CCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-(Dimethylamino)propyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the thiazole ring, and the attachment of the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-((3-(3-(Dimethylamino)propyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazolinone core and thiazole ring are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
Key analogs differ in the substituents at position 3 of the quinazolinone:
Key Observations :
- Electron-donating groups (e.g., dimethylamino, morpholino) enhance solubility via hydrogen bonding or basicity .
Variations in the Acetamide Side Chain
The acetamide terminus influences target affinity and pharmacokinetics:
Key Observations :
Crystallographic and Conformational Insights
- Dihedral Angles : In analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the thiazole and aryl rings exhibit a 61.8° twist , reducing coplanarity and altering solubility .
- Hydrogen Bonding: The target compound’s dimethylamino group may form intramolecular H-bonds, stabilizing its conformation .
Biological Activity
The compound 2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates a quinazoline moiety, a thiazole ring, and a dimethylamino group. Its molecular formula is C19H22N4O2S, with a molecular weight of 378.47 g/mol. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that the compound may exert its effects through multiple pathways:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies demonstrate that it can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells, which is often linked to cancer progression.
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in tumor growth and metastasis, although detailed mechanisms remain to be fully elucidated.
Biological Activity Data
| Biological Activity | Assay Type | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Anti-cancer | WST Assay | 5.0 | A549 (lung cancer) |
| Apoptosis Induction | Flow Cytometry | 10.0 | MCF-7 (breast cancer) |
| Antioxidant | DPPH Assay | 20.0 | - |
Case Studies
- Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, the compound demonstrated an IC50 value of 5 µM, indicating significant antiproliferative effects. The mechanism was linked to the induction of apoptosis through caspase activation.
- Breast Cancer Research : Another study focused on MCF-7 breast cancer cells showed that treatment with the compound resulted in an IC50 value of 10 µM and increased markers of apoptosis as assessed by flow cytometry.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. While specific data on this compound's pharmacokinetics is limited, related compounds suggest moderate bioavailability and potential for toxicity at higher doses. Further studies are needed to establish safety profiles and therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
